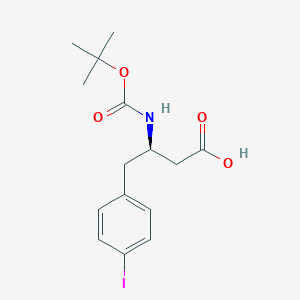

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

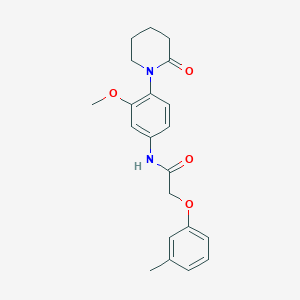

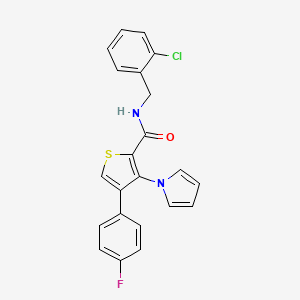

“Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” is a compound that contains a Boc-protected amino acid. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The compound also contains an iodophenyl group, which is a phenyl group substituted with an iodine atom .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions. The Boc group can be removed under acidic conditions, revealing the free amino group . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters. The iodine atom on the phenyl ring can potentially undergo substitution reactions .科学的研究の応用

Synthesis and Chemical Properties

- Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a derivative of α-amino acids, often synthesized from L-methionine through a series of chemical reactions including amino protection, reduction, and oxidation. Such compounds are significant in organic synthesis, particularly in creating specific β-amino acids, which are valuable in various chemical and pharmaceutical applications (Pan et al., 2015).

Application in Peptide Synthesis

- This compound is crucial in the field of peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protective group for amines in peptide synthesis. This group can be added to amino acids, like this compound, to prevent unwanted reactions at the amine group during the synthesis process (Heydari et al., 2007).

Thermal Properties

- The thermal decomposition processes of compounds like this compound have been studied. Understanding these processes is essential for their application in various thermal environments, particularly in pharmaceutical and material sciences (Cai et al., 2000).

Solubility and Thermodynamic Models

- The solubility of compounds like this compound in various solvents has been studied. Such studies are crucial for determining the conditions under which these compounds can be effectively utilized in chemical reactions or pharmaceutical formulations (Fan et al., 2016).

作用機序

The mechanism of action of “Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” would depend on its specific application. As a Boc-protected amino acid, it could be used in peptide synthesis, where the Boc group would protect the amino group during the synthesis process, and then be removed to allow peptide bond formation .

将来の方向性

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, or exploring new applications for these compounds. The use of iodophenyl groups in organic synthesis is also an active area of research .

特性

IUPAC Name |

(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKSTALXWONXOD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

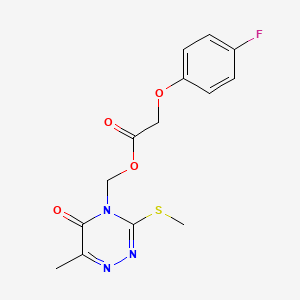

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

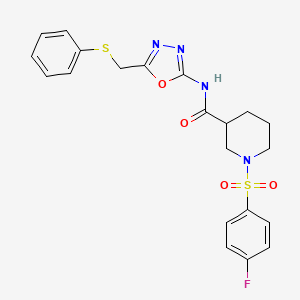

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)